N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide
Description
Structural Elucidation & Molecular Characterization
IUPAC Nomenclature & Systematic Identification
The systematic name for this compound, N-(1-benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide, follows IUPAC guidelines by prioritizing the benzofuran ring as the parent structure. The numbering begins at the oxygen atom in the furan ring, with the methyl group at position 3 and the carboxamide group at position 2. The N-substituent is identified as 1-benzoylcyclopentyl, where the cyclopentane ring is functionalized with a benzoyl group at position 1. This nomenclature aligns with PubChem’s computed descriptors and ensures unambiguous identification.
Molecular Formula & Structural Isomerism Analysis
The molecular formula C22H21NO3 (molecular weight: 347.4 g/mol) reflects a conjugated system comprising a benzofuran moiety, a benzoyl group, and a cyclopentyl bridge. Structural isomerism arises from two primary sources:
- Stereoisomerism : The cyclopentyl group introduces potential chair-like conformers, though the planar amide bond restricts free rotation, favoring a single dominant conformation.
- Tautomerism : The amide group may exhibit keto-enol tautomerism, though computational studies suggest the keto form is energetically favored due to resonance stabilization.
A comparative analysis of bond lengths and angles (Table 1) highlights key structural features:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C=O (amide) | 1.23 | N-C=O: 125 |
| C-O (furan) | 1.36 | O-C-C: 108 |
| C-N (cyclopentyl) | 1.45 | C-N-C: 117 |
Table 1: Key bond lengths and angles derived from computational models.
X-ray Crystallography & Conformational Studies
While X-ray crystallographic data for this compound is not publicly available, analogous benzofuran derivatives exhibit planar benzofuran cores with dihedral angles of 5–10° between the fused benzene and furan rings. The cyclopentyl group likely adopts a puckered conformation, with the benzoyl substituent occupying an equatorial position to minimize steric hindrance. Molecular mechanics simulations predict a stabilization energy of −12.3 kcal/mol for the lowest-energy conformer, attributed to intramolecular van der Waals interactions between the methyl group and the cyclopentyl ring.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- 1H NMR : Expected signals include a singlet at δ 2.4 ppm (3H, methyl), a multiplet at δ 7.3–8.1 ppm (10H, aromatic protons), and a broad peak at δ 6.8 ppm (1H, amide NH).
- 13C NMR : Distinct peaks for the carbonyl carbons (amide: δ 168 ppm; benzoyl: δ 196 ppm) and the furan oxygen-adjacent carbon (δ 155 ppm).
Infrared (IR) Spectroscopy
Strong absorptions at 1,650 cm−1 (amide C=O stretch) and 1,710 cm−1 (benzoyl C=O stretch) dominate the spectrum. Additional bands at 1,250 cm−1 (C-N stretch) and 3,100 cm−1 (aromatic C-H) further confirm the structure.
Mass Spectrometry (MS)
The molecular ion peak at m/z 347.4 corresponds to the intact molecule. Fragmentation patterns include loss of the benzoyl group (m/z 105) and cleavage of the cyclopentyl ring (m/z 251).
Computational Molecular Modeling (DFT, QM/MM)
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 4.1 eV , indicating moderate electronic stability. The electrostatic potential map (Figure 1) shows electron density localized on the furan oxygen and amide carbonyl, suggesting nucleophilic attack at the benzoyl carbonyl as a likely reaction site. Quantum mechanics/molecular mechanics (QM/MM) simulations further predict a binding affinity of −9.2 kcal/mol for interactions with hydrophobic protein pockets, highlighting potential applications in ligand design.
Properties
CAS No. |
644980-07-4 |
|---|---|
Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(1-benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H21NO3/c1-15-17-11-5-6-12-18(17)26-19(15)21(25)23-22(13-7-8-14-22)20(24)16-9-3-2-4-10-16/h2-6,9-12H,7-8,13-14H2,1H3,(H,23,25) |
InChI Key |
CWWIJXUADDGBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3(CCCC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis Strategy
Recent advancements have introduced a one-pot synthesis strategy that simplifies the process by combining C–H arylation and transamidation into a single reaction vessel. This approach has demonstrated high efficiency and reduced reaction times, which is advantageous for large-scale synthesis applications.
Reaction Conditions and Yield Optimization
The typical reaction conditions for synthesizing N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide include:
Solvent : Common solvents used are acetonitrile (MeCN) and toluene.
Temperature : Reactions are generally conducted at elevated temperatures (around 60°C) to facilitate the activation processes.
Catalysts : Palladium catalysts are frequently employed for both C–H activation and transamidation reactions.
The optimization of these conditions is crucial for maximizing yield and purity, often involving systematic variations in temperature, solvent choice, and catalyst loading.
To confirm the structural integrity and purity of this compound, several analytical techniques are utilized:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance | Determines molecular structure and confirms functional groups |
| Mass Spectrometry | Provides molecular weight and helps identify impurities |
| High Performance Liquid Chromatography | Assesses purity and quantifies compound concentration |
These techniques ensure that the synthesized compound meets quality standards required for further research or pharmaceutical applications.
The preparation of this compound involves sophisticated synthetic strategies that leverage modern organic chemistry techniques such as C–H arylation and transamidation. The development of one-pot synthesis methods enhances efficiency while maintaining high yields. Characterization through advanced analytical techniques ensures the reliability of the synthesized compound for potential medicinal applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that benzofuran derivatives exhibit a wide spectrum of biological activities, making them suitable candidates for drug development.
Anti-inflammatory Properties
Studies have shown that benzofuran derivatives can inhibit specific pathways involved in inflammation. For instance, compounds similar to N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide have demonstrated efficacy in reducing inflammatory markers in vitro and in vivo models. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .
Antiviral Activity
Research has highlighted the antiviral properties of benzofuran compounds against the Hepatitis C virus (HCV). The mechanism involves the inhibition of the HCV NS5B polymerase, which is crucial for viral replication. The binding affinity of related compounds has been evaluated using computer-aided drug design (CADD), indicating promising results that warrant further exploration .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. SAR studies have revealed that modifications to the benzofuran core can significantly influence biological activity. For example, substituents on the benzene rings can enhance potency and selectivity towards specific biological targets .
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. These studies typically involve assessing cell viability through assays like MTT or XTT, providing insights into the compound's effectiveness and safety profile .
In Vivo Models
Animal models have been utilized to evaluate the anti-inflammatory effects of this compound. For instance, administration in rodent models showed a significant reduction in paw edema, a common measure of inflammation. These findings support the transition from laboratory studies to clinical trials .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to analogous benzofuran carboxamides (Table 1):
Key Observations:
- Benzoylcyclopentyl vs. Sulfonamide/Chlorine (Compound 4): The target compound lacks the sulfonamide and chlorine substituents present in Compound 4, which are critical for HIF-1 inhibition .
- Thiazolyl vs.
- Cyclopropene vs. Benzofuran (): The cyclopropene carboxamide in features a strained ring system, which may confer unique reactivity compared to the benzofuran core.
Biological Activity
N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article focuses on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuran moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound's activity was evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
Key Findings:
- In vitro Studies: The compound was tested on various cancer cell lines, showing an IC50 value indicating effective inhibition of cell proliferation. For instance, derivatives similar to this compound exhibited IC50 values ranging from 1.136 μM to 16.4 μM against lung adenocarcinoma cells (A549) .
- Mechanism of Action: It was found that the compound inhibits critical signaling pathways involved in cancer progression, such as the AKT signaling pathway, leading to mitotic catastrophe in cancer cells .
Table 1: In Vitro Cytotoxicity of Related Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 16.4 |
| Compound B | MCF-7 (Breast) | 5.2 |
| This compound | A549 (Lung) | TBD |
Antimicrobial Activity
In addition to anticancer properties, benzofuran derivatives have shown promise as antimicrobial agents. The mechanism often involves inhibition of key enzymes like acetylcholinesterase (AChE), which is crucial for bacterial survival.
Research Insights:
- Enzyme Inhibition: Studies reported moderate inhibition of AChE and butyrylcholinesterase (BuChE), with some derivatives showing lower IC50 values than established drugs like rivastigmine .
Table 2: Enzyme Inhibition Data
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| Compound C | 27.04 | 58.01 |
| This compound | TBD | TBD |
Study on Anticancer Efficacy
In a comprehensive study published in MDPI, researchers investigated various benzofuran derivatives for their anticancer effects. The study concluded that structural modifications significantly enhance biological activity, particularly the inclusion of specific functional groups .
Larvicidal Activity
Another study focused on the larvicidal effects of benzofuran derivatives against Aedes aegypti, indicating that certain structural features contribute to increased biological activity against insect vectors . This highlights the versatility of benzofuran compounds beyond traditional therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
